molecular formula C7H13NO B1484830 trans-2-(Cyclopropylamino)cyclobutan-1-ol CAS No. 2165638-87-7

trans-2-(Cyclopropylamino)cyclobutan-1-ol

Cat. No.: B1484830
CAS No.: 2165638-87-7
M. Wt: 127.18 g/mol
InChI Key: QVCWGVTWULWYDO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-(Cyclopropylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis of cyclobutane derivatives, highlighting their potential as building blocks in drug discovery. For example, Vergne et al. (1996) described a novel synthesis of trans-1,2-diaminocyclobutane, which is a structurally related compound, showcasing a stereoselective reductive ring-expansion reaction (Vergne, Karolin, Aitken, & Husson, 1996). Similarly, Radchenko et al. (2010) developed methods for synthesizing cyclobutane-derived diamines, emphasizing their significance as sterically constrained building blocks for pharmaceutical applications (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010).

Molecular Structure and Conformation

The study of cyclobutane derivatives extends to understanding their molecular structures and conformational dynamics. Gorrea et al. (2012) investigated the secondary structure of small oligopeptides composed of 2-aminocyclobutane-1-carboxylic acid derivatives, revealing how chirality influences folding and potentially enabling the design of new foldamers (Gorrea, Pohl, Nolis, Celis, Burusco, Branchadell, Perczel, & Ortuño, 2012). Fernandes et al. (2010) demonstrated a preference for 12-helical conformation in oligomers of trans-2-aminocyclobutane carboxylic acid, suggesting potential applications in developing structured peptides (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).

Applications in Drug Discovery and Material Science

The exploration of cyclobutane derivatives also encompasses their utility in drug discovery and materials science. Baldwin et al. (1986) synthesized a cyclobutanol-containing dipeptide with antibacterial activity, demonstrating the therapeutic potential of these compounds (Baldwin, Adlington, Parisi, & Ting, 1986). Additionally, Pérez-Fernández et al. (2008) reported the synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, highlighting their application in developing novel therapeutics and materials (Pérez-Fernández, Avenoza, Busto, Peregrina, & Rodríguez, 2008).

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWGVTWULWYDO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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